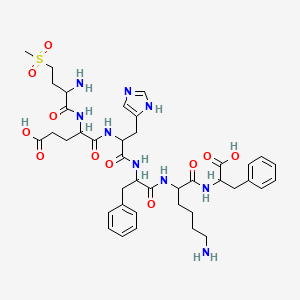
gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine is a complex peptide compound with a unique structure that includes multiple amino acids and a methylsulphonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The methylsulphonyl group is introduced through specific reagents and conditions that ensure its proper incorporation without affecting the peptide backbone.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process includes the use of high-purity reagents and solvents, as well as stringent purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The peptide bonds and side chains can be reduced under specific conditions.
Substitution: The amino acid side chains can participate in substitution reactions, particularly at the histidyl and lysyl residues.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulphonyl group can yield sulfone derivatives, while reduction can lead to the formation of reduced peptides with altered side chains.
Applications De Recherche Scientifique
Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine can be compared with other similar compounds, such as:
Gamma-glutamyl compounds: These compounds share the gamma-glutamyl linkage but differ in their side chains and overall structure.
Peptide-based drugs: Similar in their peptide backbone but vary in their functional groups and therapeutic applications.
The uniqueness of this compound lies in its specific combination of amino acids and the presence of the methylsulphonyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C40H55N9O11S |
|---|---|
Poids moléculaire |
870.0 g/mol |
Nom IUPAC |
5-[[1-[[1-[[6-amino-1-[(1-carboxy-2-phenylethyl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[(2-amino-4-methylsulfonylbutanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58) |
Clé InChI |
QUCFVNGGGFLOES-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















